3-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one
Description
3-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at the 3-position and a 2-methoxy-2-methylpropyl group at the 1-position. The molecular formula of the analog is C₉H₁₄N₂O₂ (MW: 182.22), and the substitution pattern differences (2-methoxypropyl vs. 2-methoxy-2-methylpropyl) suggest that steric and electronic effects may influence solubility, stability, and reactivity.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-1-(2-methoxy-2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,14-3)7-12-6-4-5-8(11)9(12)13/h4-6H,7,11H2,1-3H3 |
InChI Key |
DXCNTFUXWWSHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=C(C1=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with an appropriate amine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
3-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methoxy-2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
- Target Compound vs. 3-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one (CAS 1566017-21-7): The target compound’s 2-methoxy-2-methylpropyl substituent introduces additional steric bulk compared to the 2-methoxypropyl group in the analog. This branching may reduce solubility in polar solvents and hinder nucleophilic attack at the carbonyl group of the dihydropyridinone core .
- Comparison with 2-(Dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 844836-05-1): This compound features a 3-methoxypropyl group attached to a thiazolidinone ring, contrasting with the dihydropyridinone core of the target compound. The thioxo group and extended conjugated system likely enhance UV absorption and alter redox behavior compared to the simpler dihydropyridinone structure .
Molecular Weight and Functional Group Analysis
Physicochemical and Reactivity Implications
- Steric Hindrance: The 2-methoxy-2-methylpropyl group in the target compound likely increases steric hindrance, slowing reactions at the dihydropyridinone carbonyl compared to less-branched analogs .
- Electronic Effects: The amino group at the 3-position may act as an electron donor, stabilizing the dihydropyridinone ring’s resonance structure. In contrast, the thiazolidinone derivative’s thioxo group introduces electron-withdrawing effects, altering reactivity .
- Solubility: The pyrimidin-dione derivatives with hydroxyl groups () are expected to exhibit higher aqueous solubility than the target compound’s methoxy-dominated structure .
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